molecular formula C15H13N5O3 B2421728 3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-44-0

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2421728
CAS No.: 872594-44-0
M. Wt: 311.301
InChI Key: SMMKXQWALXGFBF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a triazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with propargylamine to form an intermediate, which is then cyclized with a suitable triazole precursor under reflux conditions . The reaction is often carried out in the presence of a catalyst such as glacial acetic acid and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the triazole moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)10-5-6-11(22-2)12(8-10)23-3/h1,5-6,8-9H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKXQWALXGFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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